molecular formula C12H10FNO B8762039 (3-Fluorophenyl)(pyridin-3-yl)methanol

(3-Fluorophenyl)(pyridin-3-yl)methanol

Cat. No. B8762039
M. Wt: 203.21 g/mol
InChI Key: OIASQBCUPWJINM-UHFFFAOYSA-N
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Patent
US09284308B2

Procedure details

(3-Fluorophenyl)magnesium bromide (1 M in THF, 9.3 mL, 9.3 mmol) was added dropwise by syringe to a solution of nicotinaldehyde (0.88 mL, 9.3 mmol) in dry THF (20 mL) at 0° C. The reaction mixture was stirred while warming to room temperature for 30 minutes, then quenched with saturated aqueous ammonium chloride solution. The mixture was partitioned between water and ethyl acetate. The aqueous phase was extracted with ethyl acetate once and the organic layer was washed with water three times. The combined organic layers were dried (Na2SO4), filtered, and concentrated to dryness. The crude product was purified by flash column chromatography (silica gel, 0-60% EtOAc-hexanes) to provide the title compound.
Name
(3-Fluorophenyl)magnesium bromide
Quantity
9.3 mL
Type
reactant
Reaction Step One
Quantity
0.88 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([Mg]Br)[CH:5]=[CH:6][CH:7]=1.[CH:10](=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[N:13][CH:12]=1>C1COCC1>[F:1][C:2]1[CH:3]=[C:4]([CH:10]([C:11]2[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=2)[OH:17])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
(3-Fluorophenyl)magnesium bromide
Quantity
9.3 mL
Type
reactant
Smiles
FC=1C=C(C=CC1)[Mg]Br
Name
Quantity
0.88 mL
Type
reactant
Smiles
C(C1=CN=CC=C1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous ammonium chloride solution
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between water and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate once
WASH
Type
WASH
Details
the organic layer was washed with water three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography (silica gel, 0-60% EtOAc-hexanes)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1)C(O)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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